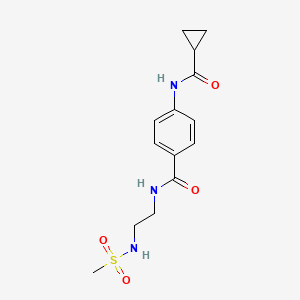

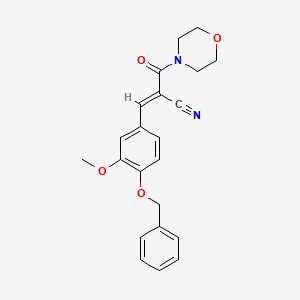

4-(cyclopropanecarboxamido)-N-(2-(methylsulfonamido)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(cyclopropanecarboxamido)-N-(2-(methylsulfonamido)ethyl)benzamide" appears to be a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. The papers provided discuss the synthesis and biological evaluation of benzamide inhibitors and cyclopropyl-derived benzamides, which are likely to share some structural or functional similarities with the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of existing structures to enhance or modify their biological activity. Paper describes the optimization of benzamide and central ring components to identify a GlyT-1 inhibitor with in vivo activity. Although the exact synthesis of "this compound" is not detailed, the methods used in this paper could potentially be applied to its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological function. Paper discusses the intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, which suggests that the cyclopropyl group in the compound of interest could be similarly functionalized to achieve desired properties. The absence of silver or pivalate additives in the process described in paper indicates a potentially cleaner and more efficient synthesis route for such compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of various substituents. Paper describes the synthesis of new substituted cyclohexenone derivatives and their subsequent reaction to form N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide. This indicates that the cyclopropane carboxamide moiety in the compound of interest may undergo similar reactions, such as Claisen-Schmidt condensation, to form new derivatives with potential antimicrobial activities.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "this compound," they do provide insights into the properties of related compounds. For instance, the antimicrobial activity screening mentioned in paper suggests that the synthesized compounds exhibit biological activity, which could be a property of the compound as well. The spectral data (IR, NMR, Mass) used for characterization in paper could also be relevant for analyzing the physical and chemical properties of the compound of interest.

Applications De Recherche Scientifique

Enzyme Inhibition and Molecular Structure Analysis

Enzyme Inhibition : Aromatic sulfonamide inhibitors, including derivatives similar in structure to "4-(cyclopropanecarboxamido)-N-(2-(methylsulfonamido)ethyl)benzamide," have been identified as potent inhibitors of carbonic anhydrases I, II, IV, and XII. These compounds exhibit nanomolar inhibitory concentrations, indicating their potential for therapeutic applications in diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Molecular Structure : Studies on the crystal and molecular structure of related sulfonamide compounds reveal detailed insights into their conformation and interactions. These analyses are crucial for understanding the compounds' biological activities and for designing new molecules with improved properties (Rehman et al., 2011).

Synthesis of Novel Compounds

- The synthesis of novel compounds based on the sulfonamide framework demonstrates the versatility of this chemical class in creating new molecules with potential biological activities. Studies have shown the synthesis of diverse derivatives, including those with potential insect-repellent and anti-bacterial properties, highlighting the broad applicability of sulfonamide derivatives in chemical research (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Pharmacological Characterization

- Pharmacological studies on related sulfonamide compounds reveal their potential as modulators of biological pathways, including those involved in neurotransmission and cellular signaling. This indicates the relevance of such compounds in developing new therapeutic agents targeting specific physiological processes (Ryder et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-[2-(methanesulfonamido)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-22(20,21)16-9-8-15-13(18)10-4-6-12(7-5-10)17-14(19)11-2-3-11/h4-7,11,16H,2-3,8-9H2,1H3,(H,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWTHWZBYPPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)

![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)

![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)

![(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone](/img/structure/B3017665.png)